molecular formula C5H5NO2 B085132 [(E)-2-cyanoethenyl] acetate CAS No. 14268-54-3

[(E)-2-cyanoethenyl] acetate

Cat. No.: B085132
CAS No.: 14268-54-3
M. Wt: 111.10 g/mol
InChI Key: WJZYKZUTZHYSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(E)-2-Cyanoethenyl] acetate is an ester derivative featuring a cyano-substituted ethenyl group in the trans (E) configuration. For instance, reports the synthesis of dimethyl 2'-[(E)-2-cyanoethenyl]biphenyl-2,3'-dicarboxylate, which incorporates the [(E)-2-cyanoethenyl] moiety as part of a larger aromatic system . The compound’s structural motif—a cyano group conjugated with an ethenyl chain—imparts significant electronic and steric properties, influencing reactivity and intermolecular interactions.

Key applications include its role as an intermediate in pharmaceuticals, such as rilpivirine hydrochloride (), an antiviral agent where the [(E)-2-cyanoethenyl] group is critical for binding activity .

Properties

CAS No.

14268-54-3

Molecular Formula

C5H5NO2

Molecular Weight

111.10 g/mol

IUPAC Name

2-cyanoethenyl acetate

InChI

InChI=1S/C5H5NO2/c1-5(7)8-4-2-3-6/h2,4H,1H3

InChI Key

WJZYKZUTZHYSLA-UHFFFAOYSA-N

SMILES

CC(=O)OC=CC#N

Isomeric SMILES

CC(=O)O/C=C/C#N

Canonical SMILES

CC(=O)OC=CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-cyanoethenyl] acetate typically involves the reaction of cyanoacetic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate cyanoacetate, which then undergoes esterification to yield the desired product. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Anhydrous conditions to prevent hydrolysis

    Catalyst: Pyridine or other bases

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and precise temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[(E)-2-cyanoethenyl] acetate undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The acetate group can be substituted by nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like ammonia (NH3) or ethanol (C2H5OH) under basic conditions.

Major Products Formed

    Oxidation: Cyanoacetic acid derivatives.

    Reduction: Primary amines.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

[(E)-2-cyanoethenyl] acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of [(E)-2-cyanoethenyl] acetate involves its reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis or substitution. These reactions enable the compound to interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparative Data Tables

Table 2: Crystallographic Parameters
Compound Crystal System Space Group Unit Cell Volume (ų) Dihedral Angle (°) Reference
(E)-2-(4-tert-Butylphenyl)-...-2,2-dimethylpropanoate Monoclinic P2₁ 1214.4 30.78

Research Findings and Trends

  • Electronic Effects: The cyano group in this compound derivatives enhances electron-withdrawing capacity, stabilizing transition states in catalytic reactions (e.g., Catellani-type reactions in ) .
  • Steric Influence : Bulky substituents (e.g., tert-butylphenyl in ) reduce molecular flexibility, as evidenced by crystallographic dihedral angles, which may impact binding affinity in drug design .
  • Isomerism : The E configuration is predominant in synthetic routes (e.g., 80:1 E/Z ratio in ), likely due to thermodynamic stability during crystallization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(E)-2-cyanoethenyl] acetate, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with a palladium-catalyzed coupling or condensation reaction between cyanoacetylene derivatives and acetic anhydride. Optimize temperature (40–80°C) and solvent polarity (e.g., THF or DCM) to favor the E-isomer. Monitor reaction progress via TLC or HPLC, adjusting catalyst loading (e.g., 1–5 mol%) and stoichiometry of reactants . Use fractional crystallization or column chromatography for purification, referencing crystal structure data to confirm stereochemistry .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodology : Combine NMR (¹H/¹³C) to confirm the E-configuration (e.g., coupling constants J = 12–16 Hz for trans-vinylic protons) with FT-IR to identify cyano (C≡N, ~2200 cm⁻¹) and ester (C=O, ~1740 cm⁻¹) groups. Cross-validate purity via HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. How can X-ray diffraction (XRD) resolve the stereochemistry and crystal packing of this compound?

  • Methodology : Grow single crystals via slow evaporation in non-polar solvents (e.g., hexane). Collect diffraction data using a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Refine structures with SHELX software, focusing on torsion angles (e.g., 30–35° for aromatic dihedral angles) and R-factors (<0.05). Compare with published analogs to validate unit cell parameters (e.g., monoclinic P21 space group) .

Advanced Research Questions

Q. What molecular interactions drive the biological activity of this compound derivatives, and how can docking studies elucidate these mechanisms?

  • Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., HIV-1 reverse transcriptase for rilpivirine analogs). Use DFT calculations (B3LYP/6-31G*) to optimize ligand geometry, then analyze binding affinities (ΔG) and hydrogen-bonding networks. Validate with mutagenesis studies on key residues (e.g., Lys101, Tyr188) .

Q. How does this compound degrade under varying pH and temperature conditions, and what stabilization strategies are effective?

  • Methodology : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH over 12 weeks. Monitor degradation via UPLC-MS, identifying hydrolytic products (e.g., cyanoacrylic acid). Stabilize formulations using lyophilization or antioxidants (e.g., BHT at 0.01% w/v) .

Q. How should researchers resolve contradictions in reported synthetic yields or structural data for this compound derivatives?

  • Methodology : Perform meta-analysis of published protocols, noting variables like solvent purity (HPLC-grade vs. technical-grade) or drying methods (anhydrous MgSO₄ vs. molecular sieves). Replicate experiments under controlled conditions and validate outliers using multivariate regression .

Q. What green chemistry approaches minimize waste in this compound synthesis?

  • Methodology : Replace traditional solvents (DCM) with bio-based alternatives (e.g., ethyl lactate) or use solvent-free mechanochemical grinding. Employ heterogeneous catalysts (e.g., silica-supported Pd) for easy recovery. Calculate E-factors (<0.5) and atom economy (>80%) to quantify sustainability .

Q. How can DFT simulations predict the electronic properties and reactivity of this compound?

  • Methodology : Compute frontier molecular orbitals (HOMO/LUMO) using Gaussian09 at the M06-2X/def2-TZVP level. Analyze charge distribution (Mulliken charges) to identify electrophilic sites (e.g., cyano carbon). Correlate with experimental UV-Vis spectra (λmax ~270 nm) .

Methodological Notes

  • Data Validation : Cross-reference experimental findings with crystallographic databases (CCDC) and thermodynamic datasets (NIST WebBook) .
  • Systematic Reviews : Follow Cochrane guidelines for meta-analyses, ensuring transparency in study selection and bias assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.